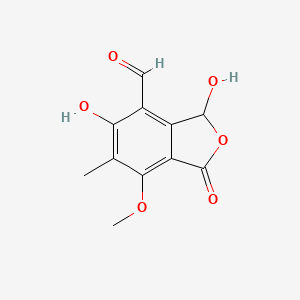
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a phytotoxic metabolite produced by fungal pathogens of the genus Seiridium, which are known to cause canker disease in plants of the Cupressaceae family . This compound has been found to induce programmed cell death and autophagy in plants like Arabidopsis thaliana . This compound exhibits insecticidal, fungicidal, and herbicidal properties, making it a compound of interest in various fields of research .
Preparation Methods
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be produced by fungal strains such as Penicillium sp. CRM 1540, isolated from Antarctic marine sediment . The production process involves the cultivation of the fungal strain, followed by extraction and purification using reversed-phase chromatography . The compound is then identified using techniques like Nuclear Magnetic Resonance (NMR) analysis and mass spectrometry
Chemical Reactions Analysis
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cyclopaldic acid can lead to the formation of reactive oxygen species, which play a role in its phytotoxic effects .
Scientific Research Applications
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of phytotoxins.
Biology: Researchers investigate its effects on plant cells, including programmed cell death and autophagy.
Industry: This compound’s herbicidal properties make it a candidate for developing eco-friendly herbicides.
Mechanism of Action
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde exerts its effects by targeting the plasma membrane H±ATPase, leading to depolarization of the transmembrane potential . It disrupts the mitochondrial network, causing overproduction of reactive oxygen species and inducing oxidative stress . Additionally, it affects the vacuole, leading to tonoplast disintegration and vacuole-mediated programmed cell death and autophagy . These actions collectively contribute to its phytotoxic effects.
Comparison with Similar Compounds
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be compared with other fungal metabolites such as seiridin, sphaeropsidin A, and payracillic acid . These compounds also exhibit phytotoxic and insecticidal properties but differ in their specific modes of action and chemical structures. This compound is unique in its ability to induce both programmed cell death and autophagy in plant cells .
Properties
CAS No. |
477-99-6 |
|---|---|
Molecular Formula |
C11H10O6 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3 |
InChI Key |
BHVGIMSTMICYNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Canonical SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Synonyms |
cyclopaldic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


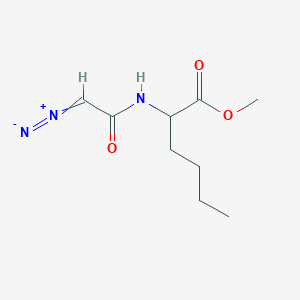
![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)
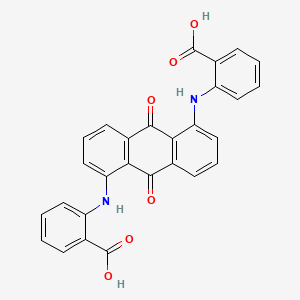

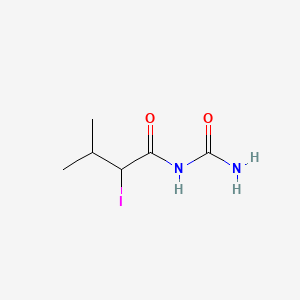
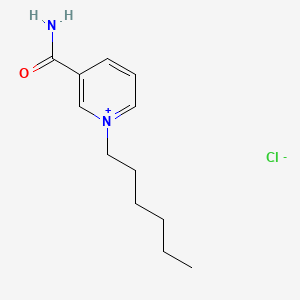
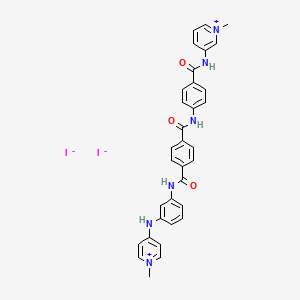
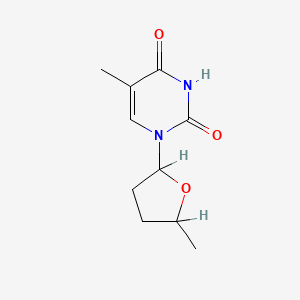

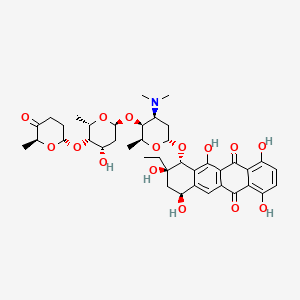
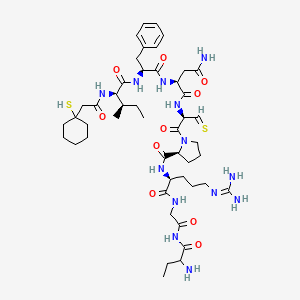

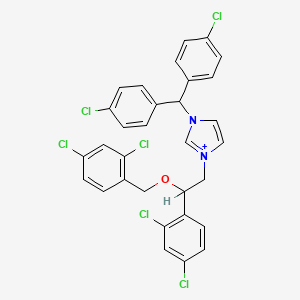
![4-amino-5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1211581.png)
